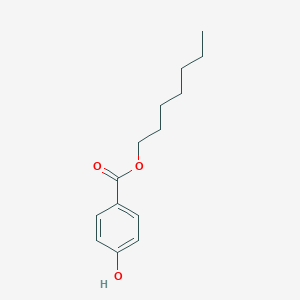

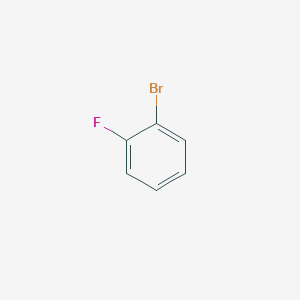

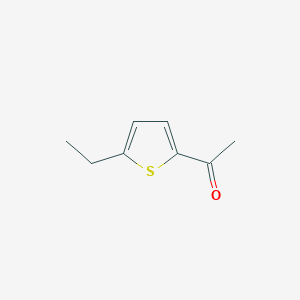

1-(5-Ethylthiophen-2-yl)ethanone

Übersicht

Beschreibung

The compound 1-(5-Ethylthiophen-2-yl)ethanone is a chemical entity that can be associated with a class of organic compounds known as thiophenes, which are characterized by a sulfur atom in a five-membered ring. Although the specific compound 1-(5-Ethylthiophen-2-yl)ethanone is not directly discussed in the provided papers, related compounds with similar structural motifs are examined. For instance, the structural characterization of a pyrazoline derivative with a methylthiophenyl group is detailed, which shares the thiophene characteristic but differs in its additional functional groups and overall molecular structure .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can be adapted to produce a variety of derivatives. For example, the synthesis of enantiomerically pure diarylethanes is described as a 7-step process starting from a methanone precursor, which could be conceptually similar to the synthesis of 1-(5-Ethylthiophen-2-yl)ethanone if one were to start with an appropriate thiophenyl methanone . The key steps often involve resolution of intermediates and careful control of reaction conditions to achieve the desired stereochemistry and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-Ethylthiophen-2-yl)ethanone has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The structural analysis can reveal important aspects such as the presence of weak intermolecular interactions that influence the packing of molecules in the solid state.

Chemical Reactions Analysis

While the specific chemical reactions of 1-(5-Ethylthiophen-2-yl)ethanone are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, the presence of a carbonyl group in the pyrazoline derivative suggests potential sites for nucleophilic attack, while the aromatic rings and sulfur atom may be involved in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(5-Ethylthiophen-2-yl)ethanone can be predicted based on their molecular structure. The presence of a carbonyl group and an aromatic system typically contributes to the compound's polarity, solubility, and potential for forming hydrogen bonds. Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like vibrational spectra and electronic transitions, as well as to evaluate nonlinear optical properties . Additionally, molecular docking studies can provide insights into the biological activity of the compound by predicting its binding affinity to target proteins .

Wissenschaftliche Forschungsanwendungen

Environmental Toxicity and Endocrine Disruption

Research on compounds like DDT and DDE, which are known for their environmental persistence and potential as endocrine disruptors, highlights the importance of understanding the impact of chemical compounds on human health and ecosystems. The study by Burgos-Aceves et al. (2021) provides an overview of the effects of DDT and DDE on reproductive and immune systems, with a focus on their estrogen-disrupting action and impact on mitochondrial function (Burgos-Aceves et al., 2021).

Occupational Health

A review by Ruder (2006) discusses the health effects associated with occupational exposure to chlorinated solvents, indicating the broader field of occupational health and safety concerning chemical exposure. This research underscores the need for comprehensive studies to understand the pathways from exposure to health effects (Ruder, 2006).

Organic Thermoelectric Materials

Zhu et al. (2017) review the treatment methods to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a prominent organic thermoelectric material. This research area focuses on improving the efficiency of materials for energy conversion applications (Zhu et al., 2017).

Catalytic Performance in Chemical Synthesis

The selective production of acetophenone from ethylbenzene oxidation is discussed in a review by Nandanwar et al. (2021), showcasing the importance of catalyst development for efficient chemical synthesis. This research highlights the role of heterogeneous catalysts in the selective production of valuable chemical compounds (Nandanwar et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

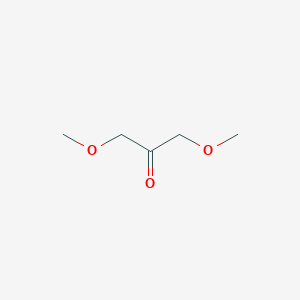

1-(5-ethylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCEJULEUECKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350113 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Ethylthiophen-2-yl)ethanone | |

CAS RN |

18761-46-1 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethylthiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.